2-Hydroxy-cis-hex-2,4-dienoate

Descripción

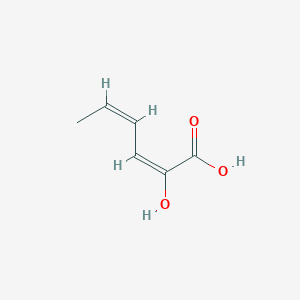

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H8O3 |

|---|---|

Peso molecular |

128.13 g/mol |

Nombre IUPAC |

(2E,4Z)-2-hydroxyhexa-2,4-dienoic acid |

InChI |

InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2-4,7H,1H3,(H,8,9)/b3-2-,5-4+ |

Clave InChI |

VPGPQVKJUYKKNN-AWYLAFAOSA-N |

SMILES |

CC=CC=C(C(=O)O)O |

SMILES isomérico |

C/C=C\C=C(/C(=O)O)\O |

SMILES canónico |

CC=CC=C(C(=O)O)O |

Origen del producto |

United States |

Biological Occurrence and Ecological Distribution

Prevalence in Microbial Systems

The intermediate metabolite, 2-Hydroxy-cis-hex-2,4-dienoate, is a crucial component in several bacterial catabolic pathways. Its occurrence is primarily linked to the breakdown of complex organic molecules, including steroids and aromatic hydrocarbons.

The isolation and characterization of this compound have been pivotal in understanding the metabolic versatility of various bacteria. In Comamonas testosteroni TA441, a bacterium known for its ability to use steroids like testosterone (B1683101) as a sole carbon source, this compound was identified as a key intermediate. asm.orgresearchgate.net The degradation of testosterone in this organism proceeds through the aromatization of the A ring, followed by a meta-cleavage reaction. asm.org The product of this cleavage is then hydrolyzed by the enzyme TesD, yielding 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid and (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid. researchgate.net This was the first direct identification of the intact (2Z,4Z) isomer of 2-hydroxyhexa-2,4-dienoic acid as a product of a steroid degradation enzyme. asm.org

Further enzymatic action by a hydratase, TesE, converts 2-hydroxyhexa-2,4-dienoic acid into 4-hydroxy-2-oxohexanoic acid. asm.orguniprot.org This step is analogous to reactions found in the bacterial degradation pathways of aromatic compounds. asm.org Studies on bacterial consortia from petroleum-contaminated soils have also revealed the presence of genes responsible for the degradation of catechols to intermediates like this compound. mdpi.comresearchgate.net

Genomic evidence suggests that the capacity to degrade aromatic compounds is widespread among the SAR86 order Magnimaribacterales, a significant component of global surface ocean microbial communities. nih.govoup.com Within this order, several genomes in the Suzuki family possess the genetic machinery to break down androstenedione-like compounds, resulting in the formation of this compound. nih.govoup.com This dienoate can then be further processed through a catechol meta-cleavage pathway. nih.gov The presence of these degradation pathways highlights the role of SAR86 bacteria in the marine biogeochemical cycling of complex organic molecules like steroids. nih.gov

The metabolic pathways involving this compound have been identified in several specific bacterial genera, underscoring its importance in microbial catabolism.

Comamonas : As detailed previously, Comamonas testosteroni utilizes this compound in the degradation of testosterone. asm.orgresearchgate.netuniprot.orggenome.jp The enzyme 2-hydroxyhexa-2,4-dienoate hydratase (TesE) is crucial for its conversion to 4-hydroxy-2-oxohexanoic acid. uniprot.org

Pseudomonas : In various Pseudomonas species, this intermediate is part of the catabolic pathway for aromatic hydrocarbons. For instance, in the p-cymene (B1678584) catabolic pathway of Pseudomonas putida, genes are present that lead to the formation of related dienoate structures. genome.jp Similarly, in the degradation of chlorobenzene (B131634) by Pseudomonas putida GJ31, a related compound, 2-hydroxypent-2,4-dienoate, is processed by a specific hydratase. researchgate.net The degradation of biphenyl (B1667301) in Pseudomonas sp. KKS102 also involves a dienoate intermediate, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), which acts as an inducer for the expression of the bph genes. researchgate.net

Rhodococcus : Members of the genus Rhodococcus are known for their extensive metabolic capabilities, including the degradation of aromatic compounds. researchgate.net Rhodococcus sp. strain 19070, for example, possesses benzoate (B1203000) dioxygenase genes that are part of a pathway which can lead to catechol and its subsequent meta-cleavage products, including dienoate intermediates. genome.jp

Escherichia : this compound has been identified as a metabolite produced by Escherichia coli. nih.gov Hydratases such as HpcG/HpaH from E. coli are known to hydrate (B1144303) 2-hydroxy-hexa-2,4-dienoate to produce 4-hydroxy-2-oxo-hexanoic acid, indicating its role in the meta-cleavage pathway within this bacterium. google.com

| Bacterial Genus/Group | Metabolic Pathway | Precursor Compound(s) | Key Enzyme(s) | Reference(s) |

| Comamonas testosteroni | Steroid Degradation | Testosterone, Androstenedione | TesD (Hydrolase), TesE (Hydratase) | asm.orgresearchgate.netuniprot.org |

| SAR86 (Magnimaribacterales) | Steroid Degradation | Androstenedione-like compounds | HsaA,C,D (Ring Cleavage) | nih.govoup.com |

| Pseudomonas putida | Aromatic Hydrocarbon Degradation | p-Cymene, Biphenyl, Chlorobenzene | BphD (Hydrolase), CbzJ (Hydratase) | genome.jpresearchgate.netresearchgate.net |

| Rhodococcus sp. | Aromatic Hydrocarbon Degradation | Benzoate, Naphthalene | Benzoate Dioxygenase, Catechol Dioxygenases | genome.jpresearchgate.net |

| Escherichia coli | Meta-cleavage Pathway | Aromatic compounds | HpcG/HpaH (Hydratase) | nih.govgoogle.com |

Environmental Niches and Biogeochemical Cycling

The presence of this compound and its associated metabolic pathways in diverse microbial communities points to its significant role in various environmental settings, particularly in the bioremediation of pollutants.

In environments contaminated with petroleum hydrocarbons, microbial degradation is a key process for remediation. The breakdown of aromatic components of crude oil, such as benzene, toluene (B28343), and xylenes (B1142099) (BTEX), often proceeds through catechol intermediates. mdpi.com These catechols are then subject to ring cleavage, with the meta-cleavage pathway being a major route. mdpi.comgenome.jp This pathway leads to the formation of intermediates like 2-hydroxymuconic semialdehyde, which is further processed to compounds such as 2-hydroxy-penta-2,4-dienoate or this compound. mdpi.comresearchgate.net Metagenomic analysis of hydrocarbon-degrading bacterial consortia isolated from contaminated soil confirms the presence of genes encoding the enzymes for these meta-cleavage reactions. mdpi.comresearchgate.net The ability of these microbial consortia to metabolize catechol intermediates highlights their potential for the bioremediation of sites contaminated with petroleum hydrocarbons. mdpi.com

The rhizosphere, the soil region directly influenced by plant roots, is a hotspot of microbial activity. Metatranscriptome analysis of the wheat rhizosphere has revealed the presence of numerous genes linked to the degradation of aromatic compounds. frontiersin.orgnih.gov Among the identified transcripts are those for enzymes of the central meta-cleavage pathway, such as 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase. frontiersin.orgnih.gov This enzyme is involved in the breakdown of biphenyl and carbazole, both of which are persistent organic pollutants. frontiersin.orggenome.jp The presence and expression of these genes indicate that the microbial communities in the rhizosphere are actively involved in the degradation of complex aromatic compounds, potentially utilizing them as carbon and energy sources. nih.gov This process, known as rhizoremediation, is crucial for maintaining soil health and mitigating the negative impacts of pollutants on crop plants. frontiersin.org The detection of these pathways underscores the role of intermediates like dienoates in the biogeochemical cycling of carbon in soil ecosystems.

| Environmental Niche | Associated Process | Key Metabolic Pathway | Detected Evidence | Reference(s) |

| Hydrocarbon-Contaminated Soil | Bioremediation of Petroleum | Catechol Meta-cleavage | Genes for catechol 2,3-dioxygenase and subsequent enzymes | mdpi.comresearchgate.netmdpi.com |

| Wheat Rhizosphere | Rhizoremediation of Aromatic Pollutants | Biphenyl/Carbazole Degradation, Meta-cleavage Pathway | Transcripts for 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase | frontiersin.orgnih.gov |

Presence in Aquatic Ecosystems

The compound this compound has been identified as a metabolic intermediate in various aquatic ecosystems, primarily in the context of microbial degradation of complex organic molecules. Its presence is often transient, existing as a step in a larger biochemical pathway.

Research on marine bacteria has highlighted the role of this compound in the metabolic activities of the SAR86 lineage. In particular, genomic data from several members of the Suzuki family, a classification within the order Magnimaribacterales, indicate the presence of nearly all the enzymes required to break down androstenedione-like compounds. This degradation process results in two primary products: 3-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-octahydro-1H-inden-4-yl] propanoate and this compound. nih.gov The latter can be further processed through the catechol meta-cleavage pathway. nih.gov However, the genetic capacity for this subsequent degradation step, involving genes such as tesI, hsaA,C,D, fadD3, kshA, and kstD, was not found in other genomes of the Suzuki family or other families within the Magnimaribacterales order, suggesting a potential metabolic bottleneck or specialization among these marine microbes. nih.gov

In environments contaminated with petroleum hydrocarbons, this compound emerges as a key intermediate in the biodegradation of aromatic compounds. A study of a hydrocarbon-degrading bacterial consortium revealed that the meta-cleavage of 4-methylcatechol (B155104), a breakdown product of compounds like toluene, proceeds through a pathway involving several enzymes encoded by dmp and praC genes, ultimately yielding this compound. mdpi.com This indicates that the compound's presence in aquatic systems can be linked to the bioremediation of pollutants by native or introduced microorganisms. mdpi.comresearchgate.net

Table 1: Research Findings on this compound in Aquatic Ecosystems

| Research Focus | Organism/System Studied | Precursor Compound(s) | Metabolic Pathway | Finding | Citation(s) |

|---|---|---|---|---|---|

| Steroid Degradation | SAR86 marine bacteria (Suzuki family) | Androstenedione-like compounds | Steroid Degradation | Forms as a product alongside 3-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-octahydro-1H-inden-4-yl] propanoate. | nih.gov |

Observation in the Human Gut Microbiome Context

The compound this compound is recognized as a metabolite within the complex biochemical network of the human gut microbiome. Its presence is documented in metabolic pathway databases and has been noted in studies analyzing the metabolic potential of gut microbes.

The "Enteropathway" database, which catalogues metabolic pathways specific to the human gut microbiota, includes this compound. nih.gov Furthermore, it is identified as a known metabolite produced by Escherichia coli (strain K12, MG1655), a common facultative anaerobe residing in the human intestinal tract. nih.gov

The significance of this compound is highlighted in metabolomic studies aiming to understand the relationship between the gut microbiome and host health. In a longitudinal study of human gut microbiome dynamics, this compound was identified as one of the metabolites within the "Microbial metabolism in diverse environments" KEGG pathway. oup.com This study used machine learning models to predict host dysbiosis and found that the community metabolome, including compounds like this compound, was more predictive of a dysbiotic state than the microbial community structure alone. oup.com This suggests that the presence or flux of this metabolite could serve as a potential biomarker for gut health.

The generation of this compound in the gut is linked to the breakdown of aromatic compounds, a key function of the gut microbiota. nih.govnih.govacs.org These microbes metabolize dietary aromatic amino acids and other xenobiotic compounds, often through pathways that converge on intermediates like catechols, which can then be processed via meta-cleavage pathways to produce compounds such as this compound. mdpi.commdpi.comcambridge.org

Table 2: Observations of this compound in the Human Gut Microbiome

| Context | Organism/System | Associated Pathway | Significance | Citation(s) |

|---|---|---|---|---|

| Bacterial Metabolism | Escherichia coli (strain K12, MG1655) | Not specified | Identified as a metabolite produced by this key gut bacterium. | nih.gov |

| Gut Microbiota Database | Enteropathway | Not specified | Listed as a known metabolite within the human gut microbiota's metabolic network. | nih.gov |

Metabolic Pathways and Biotransformation Mechanisms

Central Role in Catechol and Substituted Catechol Meta-Cleavage Pathways

The meta-cleavage pathway is a critical mechanism for the bacterial degradation of aromatic compounds. In this pathway, the aromatic ring of catechol or its derivatives is cleaved by extradiol dioxygenases, leading to the formation of 2-hydroxymuconic semialdehydes. These are then further metabolized through a series of enzymatic reactions.

Formation from Aromatic Compounds (e.g., Toluene (B28343), Xylene, Ethylbenzene, Methylcatechols)

The biodegradation of various aromatic hydrocarbons, such as toluene and xylene, converges on the formation of catechol or substituted catechols. researchgate.net These catecholic intermediates are then processed by the meta-cleavage pathway. For instance, the degradation of toluene and xylene can lead to the formation of methylcatechols. These compounds are then acted upon by catechol 2,3-dioxygenases, which cleave the aromatic ring to produce compounds like 2-hydroxy-5-methyl-cis,cis-muconic semialdehyde. This intermediate is subsequently converted to 2-Hydroxy-cis-hex-2,4-dienoate and formate. This initial stage of catabolism involves mono- or dioxygenases that modify the substituent groups of the aromatic substrate to form these crucial catechol derivatives. researchgate.net

| Precursor Aromatic Compound | Key Intermediate | Resulting Cleavage Product leading to this compound |

| Toluene | Methylcatechol | 2-hydroxy-5-methyl-cis,cis-muconic semialdehyde |

| Xylene | Methylcatechol | 2-hydroxy-5-methyl-cis,cis-muconic semialdehyde |

Position as a Key Intermediate in Aerobic Aromatic Hydrocarbon Degradation

This compound is a pivotal intermediate in the aerobic degradation pathways of numerous mono- and polycyclic aromatic hydrocarbons. nih.govresearchgate.netresearchgate.net These pathways represent a funneling process, where a wide variety of aromatic structures are converted into a limited number of central intermediates, including catechols. researchgate.netresearchgate.net The subsequent meta-cleavage of these catechols places this compound centrally in the degradation sequence. researchgate.netnih.gov The pathway is governed by a series of specific enzymes that ensure the efficient transformation of these compounds. For example, the product of decarboxylation of 4-oxalocrotonate is 2-hydroxypent-2,4-dienoate, a chemically similar and unstable intermediate, which is then acted upon by a hydratase. nih.gov The enzymes involved in this part of the pathway, such as 2-hydroxypent-2,4-dienoate hydratase, are crucial for processing these dienote compounds. nih.gov

Downstream Conversion to Central Carbon Cycle Intermediates (e.g., Pyruvate (B1213749), Acetyl-CoA)

Following its formation, this compound is channeled into the central carbon cycle through a series of enzymatic steps. The compound is first hydrated by the enzyme this compound hydratase (also known as TesE in some organisms) to form 4-hydroxy-2-oxohexanoate (B1245416). mdpi.com This product then undergoes an aldol cleavage reaction, catalyzed by an aldolase (B8822740) (TesG), which splits the six-carbon chain into two smaller molecules: pyruvate and propionaldehyde. mdpi.com Pyruvate can directly enter central metabolic pathways such as the Krebs cycle. The propionaldehyde is further oxidized by an acylating aldehyde dehydrogenase (TesF) to produce propionyl-CoA, which is also assimilated into central metabolism. mdpi.com This conversion of complex aromatic structures into fundamental metabolic building blocks like pyruvate and acetyl-CoA highlights the efficiency of these bacterial degradation pathways. researchgate.netnih.gov

| Step | Substrate | Enzyme | Product(s) |

| 1 | This compound | This compound hydratase (TesE) | 4-Hydroxy-2-oxohexanoate |

| 2 | 4-Hydroxy-2-oxohexanoate | 4-hydroxy-2-oxohexanoate aldolase (TesG) | Pyruvate + Propionaldehyde |

| 3 | Propionaldehyde | Acylating aldehyde dehydrogenase (TesF) | Propionyl-CoA |

Involvement in Bacterial Steroid Degradation Pathways

Bacteria have evolved sophisticated pathways to degrade the complex, polycyclic ring structures of steroids. This compound emerges as a common metabolite in these intricate catabolic processes.

Generation during Catabolism of Steroidal Compounds

In several steroid-degrading bacteria, such as Comamonas testosteroni, the catabolism of steroids involves the aromatization of the A-ring, followed by hydrolytic cleavage. nih.govnih.gov This process ultimately leads to the formation of two key fragments: a C5 dicarboxylic acid derived from the A-ring and a bicyclic intermediate derived from the C- and D-rings. The A-ring-derived fragment is further processed. Specifically, the meta-cleavage of the dihydroxylated aromatic A-ring yields a product that is hydrolyzed by an enzyme known as TesD (or HsaD in other bacteria). mdpi.com This hydrolysis reaction cleaves the molecule, releasing 2-hydroxy-2,4-hexadienoic acid (an alternative name for this compound) and 3aα-H-4α(3′-propanoate)7a-β-methylhexahydro-1,5-indanedione (HIP). mdpi.com

Ancillary Catabolic Routes (e.g., Biphenyl (B1667301), Dioxin, Carbazole Degradation)

While this compound itself is a specific intermediate, structurally similar dienolate compounds are pivotal in the degradation of a range of persistent organic pollutants. These ancillary catabolic routes highlight a common biochemical strategy employed by microorganisms to funnel diverse aromatic structures into central metabolism.

In the degradation of biphenyl , a meta-cleavage pathway is a primary route of breakdown. This pathway involves the enzymatic conversion of biphenyl to a dihydroxylated intermediate, which is then cleaved to produce a yellow meta-cleavage product. A closely related compound, 2-hydroxypenta-2,4-dienoate, is a known intermediate in the biphenyl catabolic pathway, underscoring the relevance of this class of molecules.

The biodegradation of dioxins , such as dibenzo-p-dioxin (B167043) and dibenzofuran (B1670420), also proceeds through pathways involving meta-cleavage products analogous to this compound. In Sphingomonas wittichii RW1, the degradation of dibenzofuran involves the formation of 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate (2OH-HOPDA) nih.gov. Similarly, the degradation of dibenzo-p-dioxin can lead to the formation of 2-hydroxy-6-oxo-6-(2-hydroxyphenoxy)-hexa-2,4-dienoate nih.gov. These complex hexadienoates are then acted upon by specific hydrolases, which are crucial for the subsequent steps of the degradation cascade nih.govresearchgate.net. The degradation of 2,2′,3-trihydroxybiphenyl, an intermediate in some dioxin degradation pathways, also yields a hexadienoic acid derivative, specifically 2-hydroxy-6-oxo-6-(2′-hydroxyphenyl)-hexa-2,4-dienoic acid (HOHPDA) d-nb.info.

The microbial degradation of carbazole , a nitrogen-containing heterocyclic aromatic compound, provides another example of a catabolic route involving a similar intermediate. Some bacterial degradation pathways for carbazole proceed through angular dioxygenation, leading to the formation of 2'-aminobiphenyl-2,3-diol nih.gov. The subsequent meta-cleavage of this intermediate results in the production of 2-hydroxy-6-oxo-6-(2'-aminophenyl)-hexa-2,4-dienoate (HOADA) nih.gov. The hydrolysis of HOADA is a critical step in the further breakdown of the carbazole molecule nih.gov.

| Original Compound | Key Intermediate | Degrading Organism Example |

|---|---|---|

| Dibenzofuran | 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate (2OH-HOPDA) | Sphingomonas wittichii RW1 |

| Dibenzo-p-dioxin | 2-hydroxy-6-oxo-6-(2-hydroxyphenoxy)-hexa-2,4-dienoate | Sphingomonas wittichii RW1 |

| Carbazole | 2-hydroxy-6-oxo-6-(2'-aminophenyl)-hexa-2,4-dienoate (HOADA) | Pseudomonas sp. |

Enzymatic Stabilization and Chemical Reactivity of the Dienolate Intermediate in Vivo

The dienolate intermediate, of which this compound is an example, is characterized by its chemical reactivity and instability. These properties necessitate a tightly regulated enzymatic machinery within the cell to ensure its efficient and safe transformation. The reactivity stems from the electron-rich dienolate system, which makes it susceptible to non-enzymatic reactions that could lead to the formation of dead-end products or toxic compounds.

In vivo, the stabilization of these reactive intermediates is achieved through their rapid enzymatic conversion to more stable molecules. This is often accomplished by hydrolase enzymes that act on the meta-cleavage products. For instance, in the degradation pathways of aromatic compounds, 2-hydroxymuconate-semialdehyde hydrolase is a key enzyme that catalyzes the hydrolysis of 2-hydroxymuconate semialdehyde, a related dienol intermediate, to formate and 2-oxopent-4-enoate (B1242333) wikipedia.org. This rapid enzymatic step prevents the accumulation of the unstable semialdehyde.

The enzymes responsible for the transformation of these dienolate intermediates often exhibit high substrate specificity and catalytic efficiency. This ensures that the reactive intermediate is channeled directly into the next step of the metabolic pathway without accumulating in the cellular environment. The kinetic properties of these enzymes, such as a low Michaelis constant (Km) and a high turnover number (kcat), reflect their adaptation to efficiently process these transient intermediates. For example, the hydrolase acting on HOADA in carbazole degradation has a very low Km for its substrate, indicating a high affinity nih.gov.

| Enzyme | EC Number | Reaction Catalyzed | Importance in Stabilization |

|---|---|---|---|

| 2-hydroxymuconate-semialdehyde hydrolase | 3.7.1.9 | Hydrolysis of 2-hydroxymuconate semialdehyde | Prevents accumulation of the reactive semialdehyde |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase | - | Hydrolysis of the meta-cleavage product of 2,3-dihydroxybiphenyl | Channels the intermediate into central metabolism |

| 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase | - | Hydrolysis of HOADA | Key step in carbazole degradation |

Enzymology of 2 Hydroxy Cis Hex 2,4 Dienoate Metabolism

Enzymes Catalyzing its Formation

The formation of 2-hydroxy-cis-hex-2,4-dienoate is a critical step in the microbial degradation of aromatic compounds. This process is primarily initiated by the action of catechol 2,3-dioxygenases, which catalyze the extradiol ring cleavage of catechol and its derivatives. Subsequent enzymatic activities of hydrolases and decarboxylases in upstream pathways also play a crucial role in preparing the substrate for this key transformation.

Characterization of Catechol 2,3-Dioxygenases and Analogues

Catechol 2,3-dioxygenases (C23Os), also known as metapyrocatechases, are non-heme iron-containing enzymes that catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring of catechol, leading to the cleavage of the bond between two adjacent hydroxyl-bearing carbon atoms (extradiol cleavage). researchgate.net This reaction yields a yellow-colored product, 2-hydroxymuconic semialdehyde. The enzyme from Pseudomonas putida mt-2 is a well-characterized example, existing as a homotetramer with a preference for small, monocyclic substrates. researchgate.net

The active site of C23O features a ferrous iron (Fe(II)) ion coordinated by three amino acid residues: two histidines and one glutamate (B1630785). researchgate.net This coordination geometry is typically distorted tetrahedral. researchgate.net The binding of the catechol substrate to the Fe(II) center is a prerequisite for the catalytic reaction.

The substrate specificity of catechol 2,3-dioxygenases can vary among different bacterial species and is often related to the specific aromatic compounds the organism can metabolize. For instance, the C23O from the TOL plasmid pWW0 of Pseudomonas putida effectively cleaves catechol, 3-methylcatechol, and 4-methylcatechol (B155104) but displays weak activity towards 4-ethylcatechol. nih.gov In contrast, the C23O from Planococcus sp. strain S5 shows high reactivity towards 4-chlorocatechol. bibliotekanauki.pl Some C23Os, like those from Acinetobacter sp. YAA, exhibit broad substrate specificity, acting on catechol, 3-methylcatechol, 4-methylcatechol, 4-chlorocatechol, and 2,3-dihydroxybiphenyl. tandfonline.com However, these enzymes can be subject to suicide inactivation by certain substrates, such as 4-methylcatechol, which causes the oxidation of the active site Fe(II) to the inactive Fe(III) state. nih.gov

Table 1: Substrate Specificity of Various Catechol 2,3-Dioxygenases

| Enzyme Source | Substrates | Relative Activity (%) | Reference |

| Acinetobacter sp. YAA | Catechol | 100 | tandfonline.com |

| 3-Methylcatechol | 19 | tandfonline.com | |

| 4-Methylcatechol | 57 | tandfonline.com | |

| 4-Chlorocatechol | 46 | tandfonline.com | |

| 2,3-Dihydroxybiphenyl | 5 | tandfonline.com | |

| Planococcus sp. strain S5 | Catechol | 100 | bibliotekanauki.pl |

| 3-Methylcatechol | 13.67 | bibliotekanauki.pl | |

| 4-Methylcatechol | 106.33 | bibliotekanauki.pl | |

| 4-Chlorocatechol | 203.80 | bibliotekanauki.pl |

Role of Associated Hydrolases and Decarboxylases in Upstream Pathways

In the metabolic pathways leading to the formation of this compound, hydrolases and decarboxylases play essential upstream roles. Following the initial ring cleavage by dioxygenases, the resulting intermediates are often acted upon by hydrolases. These enzymes are crucial for cleaving carbon-carbon bonds in the aliphatic chain of the ring-fission products. nih.gov

For example, in the degradation of biphenyl (B1667301), the meta-cleavage product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA), is hydrolyzed by a C-C bond hydrolase (BphD) to produce benzoic acid and 2-hydroxypenta-2,4-dienoate. uniprot.org Similarly, in the degradation of dibenzofuran (B1670420) and dibenzo-p-dioxin (B167043) by Sphingomonas wittichii RW1, specific hydrolases cleave the meta-cleavage products to form salicylate (B1505791) or catechol, respectively. nih.gov These hydrolases often represent a bottleneck in degradation pathways due to their strict substrate specificity. nih.gov

Decarboxylases are also involved in some upstream pathways. For instance, in the homoprotocatechuate pathway, a bifunctional enzyme, HpcE, possesses both decarboxylase and isomerase activities. It catalyzes the decarboxylation of 2-oxo-5-carboxy-hept-3-ene-1,7-dioic acid to form 2-hydroxy-hepta-2,4-diene-1,7-dioic acid. researchgate.net This highlights the coordinated action of different enzyme classes in processing aromatic ring-cleavage products, ultimately leading to central metabolic intermediates.

Enzymes Responsible for its Degradation

The primary enzyme responsible for the degradation of this compound is 2-hydroxyhexa-2,4-dienoate hydratase. This enzyme catalyzes a key hydration step in the metabolic cascade.

2-Hydroxyhexa-2,4-dienoate Hydratase (EC 4.2.1.132)

This enzyme, systematically named 4-hydroxy-2-oxohexanoate (B1245416) hydro-lyase, is classified under EC number 4.2.1.132. wikipedia.orggenome.jp It plays a significant role in the later stages of bacterial steroid degradation pathways, such as in Comamonas testosteroni. nih.govuniprot.org

Substrate Specificity and Stereochemical Considerations

The enzyme 2-hydroxyhexa-2,4-dienoate hydratase catalyzes the hydration of (2Z,4Z)-2-hydroxyhexa-2,4-dienoate to 4-hydroxy-2-oxohexanoate. genome.jpexpasy.org Research on Comamonas testosteroni TA441 has shown that the substrate for this enzyme, produced by the hydrolase TesD during testosterone (B1683101) degradation, is the pure 4Z isomer of 2-hydroxyhexa-2,4-dienoic acid. nih.gov This was the first direct identification of the intact (2Z,4Z)-isomer as a product of a steroid degradation enzyme. nih.gov The enzyme exhibits specificity for this particular stereoisomer. While some related hydratases, like 2-oxopent-4-enoate (B1242333) hydratase (EC 4.2.1.80), can act on cis-2-oxohex-4-enoate, they are inactive towards the trans-isomer, suggesting that the stereochemistry of the double bond is a critical determinant for substrate binding and catalysis. genome.jp

Detailed Enzymatic Reaction Mechanism

(2Z,4Z)-2-hydroxyhexa-2,4-dienoate + H₂O ⇌ 4-hydroxy-2-oxohexanoate expasy.org

The product, 4-hydroxy-2-oxohexanoate, is known to form 2-hydroxy-4-hex-2-enolactone under acidic conditions. genome.jpnih.govexpasy.orgresearchgate.net The mechanism of related hydratases in meta-cleavage pathways, such as 2-hydroxymuconate-semialdehyde hydrolase, involves a catalytic triad, often consisting of serine, histidine, and aspartate or glutamate residues. In a proposed mechanism for a similar hydrolase, a serine residue, activated by a histidine, acts as a nucleophile to attack the substrate, forming an acyl-enzyme intermediate. ebi.ac.uk A water molecule, activated by the same histidine, then hydrolyzes this intermediate to release the product. ebi.ac.uk While the specific catalytic residues for 2-hydroxyhexa-2,4-dienoate hydratase have not been explicitly detailed in the provided context, it is likely to follow a similar catalytic strategy common to the α/β-hydrolase fold family to which many of these enzymes belong. uniprot.org

Structural Biology and Active Site Analysis of Hydratases (e.g., TesE, HsaE, XylJ, BphH)

Hydratases are a class of enzymes that catalyze the addition of water to a substrate. In the context of this compound metabolism, several related hydratases, including TesE, HsaE, XylJ, and BphH, play a pivotal role. These enzymes are involved in the degradation pathways of various aromatic and xenobiotic compounds. wikipedia.orgkegg.jp

TesE and HsaE: TesE, found in Comamonas testosteroni, is a 2-hydroxyhexa-2,4-dienoate hydratase involved in testosterone catabolism. uniprot.org It specifically catalyzes the hydration of (2Z,4Z)-2-hydroxyhexa-2,4-dienoate to 4-hydroxy-2-oxohexanoate. uniprot.org HsaE is another hydratase with similar functions. wikipedia.org These enzymes are crucial for the late stages of bacterial steroid degradation. wikipedia.org

XylJ and BphH: XylJ and BphH are hydratases associated with the degradation of xylenes (B1142099) and biphenyls, respectively. kegg.jp They are part of the meta-cleavage pathway for catechol, a common intermediate in the breakdown of many aromatic compounds. researchgate.net These enzymes, along with others in their class, often exhibit a requirement for a divalent metal ion, such as Mn2+, for optimal activity. qmul.ac.ukuniprot.org

Structurally, many of these hydratases belong to the fumarylacetoacetase-like superfamily. uniprot.org They typically possess a TIM-barrel fold, a common structural motif in enzymes, with a C-terminal extension that creates a funnel leading to the active site. ebi.ac.uk The active site itself contains a cluster of invariant residues that bind a divalent metal cation, which is essential for catalysis. ebi.ac.uk

The catalytic mechanism of these hydratases generally involves the direct coordination of the substrate to the metal ion in the active site. nih.gov This interaction facilitates the stereospecific addition of a water molecule to the dienolate substrate. For instance, studies on vinylpyruvate hydratases, which are functionally related, have shown that a deuteron (B1233211) is incorporated stereospecifically at both the C-3 and C-5 positions of the product when the reaction is carried out in D2O. researchgate.net This suggests a mechanism involving the ketonization of the dienol followed by the conjugate addition of water. researchgate.net

Table 1: Comparison of Hydratases Involved in Dienolate Metabolism

| Enzyme | Gene Name | Organism Example | Metabolic Pathway | Substrate | Product |

|---|---|---|---|---|---|

| 2-Hydroxyhexa-2,4-dienoate hydratase | tesE | Comamonas testosteroni | Testosterone degradation | (2Z,4Z)-2-hydroxyhexa-2,4-dienoate | 4-Hydroxy-2-oxohexanoate |

| 2-Hydroxyhexa-2,4-dienoate hydratase | hsaE | - | Steroid degradation | 2-Hydroxyhexa-2,4-dienoate | 4-Hydroxy-2-oxohexanoate |

| 2-Oxopent-4-enoate hydratase | xylJ | Pseudomonas putida | Xylene degradation | (2Z)-2-Hydroxypenta-2,4-dienoate | (S)-4-Hydroxy-2-oxopentanoate |

| 2-Oxopent-4-enoate/cis-2-oxohex-4-enoate hydratase | bphH | - | Biphenyl degradation | 2-Oxopent-4-enoate / cis-2-Oxohex-4-enoate | 4-Hydroxy-2-oxovalerate / 4-Hydroxy-2-oxohexanoate |

2-Oxopent-4-enoate Hydratase (EC 4.2.1.80) and Related Hydratases in Dienolate Conversion

2-Oxopent-4-enoate hydratase (OEH), also known as 2-keto-4-pentenoate hydratase, is a key enzyme in the meta-cleavage pathway for the degradation of aromatic compounds like catechol. researchgate.netgenome.jp It catalyzes the conversion of 2-oxopent-4-enoate to 4-hydroxy-2-oxopentanoate. qmul.ac.ukwikipedia.org It's important to note that the actual substrate for this enzyme is the tautomer of 2-oxopent-4-enoate, which is (2Z)-2-hydroxypenta-2,4-dienoate. genome.jp

This enzyme is classified as a hydro-lyase, as it cleaves a carbon-oxygen bond by adding water. wikipedia.org OEH is involved in numerous metabolic pathways, including the degradation of phenylalanine, benzoate (B1203000), biphenyl, toluene (B28343), and xylene. wikipedia.orgwikipedia.org The enzyme from Escherichia coli has been shown to be inhibited by sodium oxalate (B1200264) and requires a divalent metal ion, preferably Mn2+, for activity. uniprot.org

Interestingly, in some bacteria, OEH forms a complex with the preceding enzyme in the pathway, 4-oxalocrotonate decarboxylase. researchgate.net This suggests a mechanism of substrate channeling, where the product of the decarboxylase is directly passed to the hydratase without diffusing into the bulk solvent. researchgate.net This is advantageous as the intermediate, 2-hydroxypent-2,4-dienoate, is chemically unstable. nih.gov

Subsequent Enzymes in Terminal Pathway Steps (e.g., 4-Hydroxy-2-oxovalerate Aldolase (B8822740), Acetaldehyde (B116499) Dehydrogenase)

Following the action of the hydratases, the resulting products are further metabolized by a series of enzymes to yield central metabolites that can enter the TCA cycle. Two key enzymes in these terminal steps are 4-hydroxy-2-oxovalerate aldolase and acetaldehyde dehydrogenase.

4-Hydroxy-2-oxovalerate Aldolase (EC 4.1.3.39): This enzyme, also known as HOA, catalyzes the cleavage of 4-hydroxy-2-oxovalerate into pyruvate (B1213749) and acetaldehyde. wikipedia.orgebi.ac.uk It belongs to the family of lyases, specifically the oxo-acid-lyases. wikipedia.org The systematic name for this enzyme is (S)-4-hydroxy-2-oxopentanoate pyruvate-lyase (acetaldehyde-forming). qmul.ac.uk Some forms of this enzyme, like BphI from Burkholderia xenovorans, can also act on 4-hydroxy-2-oxohexanoate, producing pyruvate and propionaldehyde. wikipedia.orguniprot.org This aldolase often requires a divalent cation, such as Mn2+, for maximal activity. qmul.ac.uk

Acetaldehyde Dehydrogenase (EC 1.2.1.10): The acetaldehyde produced by the aldolase is a reactive and potentially toxic compound. ebi.ac.uk To prevent its accumulation, it is immediately oxidized to acetyl-CoA by acetaldehyde dehydrogenase. ebi.ac.uk This enzyme is an oxidoreductase that uses NAD(P)+ as a cofactor. researchgate.net In many bacteria, the 4-hydroxy-2-oxovalerate aldolase and acetaldehyde dehydrogenase are tightly associated, forming a bifunctional enzyme complex. ebi.ac.ukebi.ac.uk

Functional Coupling and Substrate Channeling within Multi-Enzyme Complexes

The close physical association of sequential enzymes in a metabolic pathway, forming multi-enzyme complexes, is a common strategy in nature to enhance catalytic efficiency and control metabolic flux. frontiersin.organnualreviews.org This is particularly evident in the degradation pathways of aromatic compounds.

The tight association between 4-hydroxy-2-oxovalerate aldolase and acetaldehyde dehydrogenase is a prime example of functional coupling and substrate channeling. ebi.ac.ukwikipedia.orgebi.ac.uk Evidence suggests that the acetaldehyde generated by the aldolase is not released into the surrounding medium but is directly transferred to the active site of the dehydrogenase through a tunnel within the enzyme complex. ebi.ac.uk This sequestration of the reactive acetaldehyde intermediate protects the cell from its toxic effects. uniprot.org

Similarly, the formation of a complex between 4-oxalocrotonate decarboxylase and 2-oxopent-4-enoate hydratase in some bacteria also points to substrate channeling. researchgate.net This ensures the efficient conversion of the unstable 2-hydroxypent-2,4-dienoate intermediate. nih.gov

The formation of these multi-enzyme complexes, sometimes referred to as "metabolons," allows for the efficient processing of intermediates, prevents the loss of these intermediates to competing pathways, and minimizes the accumulation of toxic byproducts. frontiersin.organnualreviews.org This organization is a key factor in the ability of microorganisms to efficiently degrade complex and often recalcitrant aromatic compounds. rsc.orgnih.gov

Genetics and Regulatory Mechanisms of Associated Metabolic Pathways

Identification and Organization of Gene Clusters Encoding 2-Hydroxy-cis-hex-2,4-dienoate Metabolism (e.g., dmp, tes, hsa, bph, xyl gene families)

The metabolic pathways that involve this compound are encoded by sets of genes often organized into operons. This organization allows for the coordinated expression of all the enzymes required for a specific degradation sequence. researchgate.net These gene clusters are frequently located on mobile genetic elements, which promotes their transfer between different bacteria. nih.govresearchgate.net Several key gene families are involved in the catabolism of aromatic compounds leading to or proceeding from this compound.

The dmp operon , first characterized in Pseudomonas sp. CF600, provides a classic example of a gene cluster for the degradation of phenol (B47542) and cresols via a meta-cleavage pathway. researchgate.netnih.gov In Pseudomonas oleovorans ICTN13, the dmp operon includes genes for a multicomponent phenol hydroxylase (dmpKLMNOP), which converts phenol to catechol, and the subsequent meta-pathway enzymes that process catechol. nih.gov This includes catechol 2,3-dioxygenase (dmpB), which produces 2-hydroxymuconic semialdehyde. researchgate.netnih.gov Further degradation to intermediates of central metabolism is carried out by enzymes encoded by dmpC, dmpD, dmpE, dmpF, dmpG, dmpH, and dmpI. researchgate.netnih.gov Specifically, the degradation of 4-methylcatechol (B155104) through the action of dmpBCD, praC, and dmpH genes results in the formation of this compound. mdpi.com

The bph gene cluster is responsible for the degradation of biphenyl (B1667301) and polychlorinated biphenyls (PCBs). researchgate.net The "upper" bph pathway converts biphenyl through a series of enzymatic reactions to benzoic acid and 2-hydroxypenta-2,4-dienoic acid. nih.gov Key enzymes in this pathway include biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), and 2,3-dihydroxybiphenyl dioxygenase (bphC). dntb.gov.ua The bphC enzyme cleaves the aromatic ring to form 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). nih.gov The subsequent hydrolysis of HOPDA is catalyzed by the bphD gene product, a hydrolase, yielding benzoic acid and 2-hydroxypenta-2,4-dienoic acid. nih.govuniprot.org

The xyl gene family , found on the TOL plasmid in Pseudomonas putida, encodes enzymes for the degradation of toluene (B28343) and xylenes (B1142099). researchgate.net The catabolism proceeds through benzoate (B1203000) and its derivatives. The xyl genes are organized into two operons: the upper operon for the conversion of toluene/xylene to benzoates, and the lower (or meta) operon for the subsequent degradation of benzoates. nih.gov The meta-cleavage pathway involves intermediates that are structurally related to those in the dmp and bph pathways.

The tes gene cluster is involved in testosterone (B1683101) catabolism. The gene tesE from Comamonas testosteroni encodes a 2-hydroxyhexa-2,4-dienoate hydratase, which catalyzes the hydration of 2-hydroxyhexa-2,4-dienoic acid to form 4-hydroxy-2-oxohexanoic acid. uniprot.org

The table below summarizes the key gene clusters and their functions related to the metabolism of this compound and its precursors.

Table 1: Gene Clusters in Aromatic Compound Degradation| Gene Family | Example Organism | Key Genes | Function of Encoded Proteins | Relevant Intermediate |

|---|---|---|---|---|

| dmp | Pseudomonas sp. CF600, P. oleovorans ICTN13 | dmpKLMNOP, dmpB, dmpC, dmpD | Phenol hydroxylase, Catechol 2,3-dioxygenase, Dehydrogenase, Hydrolase | 2-Hydroxymuconic semialdehyde |

| bph | Burkholderia xenovorans LB400, P. pseudoalcaligenes KF707 | bphA, bphB, bphC, bphD | Dioxygenases, Dehydrogenase, Hydrolase | 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) |

| xyl | Pseudomonas putida mt-2 (TOL plasmid) | xyl upper and lower operons | Enzymes for toluene/xylene degradation to benzoate and subsequent meta-cleavage | Benzoates, Catechols |

| tes | Comamonas testosteroni TA441 | tesE | 2-hydroxyhexa-2,4-dienoate hydratase | 2-Hydroxyhexa-2,4-dienoic acid |

Transcriptional Regulation of Catabolic Gene Expression

The expression of these catabolic operons is meticulously regulated to ensure that the enzymes are produced only when their substrate is present and more favorable carbon sources are absent. This regulation occurs primarily at the transcriptional level and involves complex interactions between regulatory proteins, effector molecules, and specific DNA sequences.

The transcription of catabolic genes is typically inducible. The presence of the specific aromatic compound or a metabolic intermediate acts as an inducer, triggering gene expression. mdpi.com For instance, the expression of the bph genes in Pseudomonas sp. KKS102 is induced by 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), an intermediate of the biphenyl degradation pathway. researchgate.net This requires the initial conversion of biphenyl to HOPDA by the enzymes BphA, BphB, and BphC. researchgate.net Similarly, the xyl genes are induced by their substrates, such as D-xylose, which leads to a significant increase in transcription. asm.orgnih.gov

Environmental cues, such as the availability of other carbon or nitrogen sources, also play a crucial role. Catabolite repression is a common mechanism where the presence of a preferred carbon source, like glucose, prevents the expression of operons for the degradation of less-favored compounds. nih.govasm.org The availability and type of nitrogen source can also influence the expression of catabolic genes; for example, nitrate (B79036) was found to stimulate xyl gene expression in P. putida mt-2. researchgate.net

The regulation of these operons is mediated by specific transcriptional regulators, which can act as activators or repressors. These proteins belong to various families, such as the LysR-type and XylR/DmpR families.

In the xyl system of E. coli, the XylR protein, a member of the AraC family, acts as a transcriptional activator. nih.govasm.org In the presence of D-xylose, XylR binds to specific DNA regions upstream of the xyl promoters, enhancing transcription. nih.gov A mutation in the xylR gene abolishes the expression of the catabolic genes. nih.gov Similarly, the dmp operon is controlled by the DmpR protein, a sigma-54-dependent transcriptional regulator. nih.gov

The regulation of the bph genes can be more complex, sometimes involving dual regulatory systems. frontiersin.orgnih.gov In Pseudomonas sp. KKS102, the regulation involves a two-component system, BphPQ, and a transcriptional repressor, BphS. researchgate.net In strain KF707, two regulators, BphR1 (a GntR-family regulator) and BphR2 (a LysR-family regulator), activate the bph operon. frontiersin.orgnih.gov In Acinetobacter calcoaceticus, phenol degradation is positively regulated by MphR, a XylR/DmpR-type regulator, and negatively regulated by a novel repressor, MphX. plos.org These regulatory proteins recognize and bind to specific DNA sequences known as upstream activating sequences (UASs) located near the promoters of the catabolic genes. plos.org

The table below details some of the key regulatory proteins involved in controlling these pathways.

Table 2: Regulatory Proteins in Aromatic Catabolism| Regulatory Protein | Gene Family | Target Gene/Operon | Function | Effector/Inducer |

|---|---|---|---|---|

| XylR | xyl | xylAB, xylFGHR | Transcriptional Activator | D-xylose |

| DmpR | dmp | dmp operon | Transcriptional Activator (sigma-54 dependent) | Phenolic compounds |

| BphR1/BphR2 | bph | bph operon | Transcriptional Activators | Biphenyl intermediates |

| BphS | bph | bph operon | Transcriptional Repressor | Alleviated by HOPDA |

| MphR | mph | mph operon | Transcriptional Activator | Phenol |

| MphX | mph | mph operon | Transcriptional Repressor | Unknown |

Role of Horizontal Gene Transfer and Mobile Genetic Elements in Pathway Dissemination

The remarkable metabolic diversity and adaptability of bacteria in degrading a wide array of aromatic compounds are largely due to horizontal gene transfer (HGT). nih.govresearchgate.net This process allows for the rapid spread of catabolic gene clusters throughout microbial populations, often mediated by mobile genetic elements (MGEs). frontiersin.orgnih.govmdpi.com

Integrative and Conjugative Elements (ICEs) are a major class of MGEs that play a crucial role in the dissemination of degradation pathways. mdpi.comnih.gov These elements reside within the bacterial chromosome but can excise themselves, form a circular intermediate, and transfer to a recipient cell via conjugation, where they integrate into the recipient's chromosome. mdpi.comfrontiersin.org ICEs carry not only the genes for catabolic pathways but also the machinery necessary for their own transfer (e.g., integrase, relaxase, and mating pair formation system). mdpi.comfrontiersin.orgresearchgate.net

ICEs contribute significantly to the evolution of bacterial genomes and the adaptation to polluted environments. mdpi.com Notable examples include the ICEclc family, which carries genes for chlorobenzoate degradation, and the Tn4371 family, which is associated with biphenyl catabolism. nih.govresearchgate.net The modular nature of ICEs allows for the acquisition, deletion, or exchange of catabolic modules, leading to the evolution of novel degradation capabilities. nih.govresearchgate.net

Alongside ICEs, plasmids and transposons are fundamental vehicles for the HGT of catabolic genes. researchgate.net

Plasmids are self-replicating extrachromosomal DNA molecules that frequently carry genes for the complete degradation of xenobiotic compounds. frontiersin.orgnih.gov These "catabolic plasmids" are often large and can be transferred between different bacterial species and genera via conjugation. researchgate.netfrontiersin.org The TOL plasmid of P. putida is a well-studied example, carrying the xyl genes for toluene degradation. The presence of degradation genes on plasmids facilitates the rapid adaptation of microbial communities to new pollutants. researchgate.net

Transposons are segments of DNA that can move from one location to another within a genome or between a plasmid and a chromosome. nih.gov They often carry catabolic genes and are flanked by insertion sequences that mediate their mobility. frontiersin.org By inserting into plasmids or ICEs, transposons can contribute to the assembly and mobilization of complex degradation pathways, further enhancing the genetic plasticity of bacteria. nih.govfrontiersin.orgnih.gov For example, the bph gene cluster is often found on transposons, which facilitates its spread among soil bacteria. frontiersin.orgnih.gov

The table below outlines the mobile genetic elements involved in disseminating aromatic degradation pathways.

Table 3: Mobile Genetic Elements in Pathway Dissemination| Element Type | Description | Examples of Carried Genes/Pathways |

|---|---|---|

| Integrative and Conjugative Elements (ICEs) | Integrate into the chromosome; can excise and transfer via conjugation. | Chlorobenzoate (ICEclc), Biphenyl (Tn4371 family), Naphthalene (ICECSV86) |

| Plasmids | Extrachromosomal, self-replicating DNA molecules. | Toluene/Xylene (TOL plasmid), Biphenyl/PCBs (pKF series), Phenol (pVI150) |

| Transposons | Mobile DNA segments that can "jump" between different genomic locations. | Biphenyl/Chlorobiphenyl (Tn4371), various aromatic degradation operons. |

Genomic Adaptations and Evolutionary Trajectories of Degradation Pathways in Response to Environmental Pressures

The metabolic pathways that degrade aromatic compounds, often funneling into intermediates like this compound, are prime examples of microbial evolution in action. The widespread introduction of man-made xenobiotic compounds, such as polychlorinated biphenyls (PCBs) and other industrial pollutants, has exerted significant selective pressure on microbial communities. frontiersin.orgnih.gov This has driven the rapid evolution and dissemination of degradation pathways, showcasing remarkable genomic plasticity. Bacteria capable of utilizing these novel, often toxic, compounds as a source of carbon and energy have gained a significant survival advantage, particularly in contaminated environments. frontiersin.orgnih.gov The evolutionary mechanisms at play are multifaceted, involving horizontal gene transfer, gene duplication, and the refinement of regulatory circuits.

Horizontal Gene Transfer (HGT) and the Mosaic Nature of Catabolic Pathways

Analysis of bacterial genomes reveals that horizontal gene transfer (HGT) is a primary driver in the evolution of xenobiotic degradation pathways. frontiersin.orgnih.gov Catabolic genes, particularly those for biphenyl and catechol degradation, are frequently located on mobile genetic elements like plasmids and transposons. This facilitates their transfer between phylogenetically diverse bacteria, leading to the assembly of novel metabolic capabilities. nih.govfrontiersin.org

For instance, the bph gene clusters responsible for biphenyl degradation are often found on plasmids. jst.go.jp The pSK4 plasmid in Cupriavidus sp. SK-4, which enables the degradation of di-ortho-substituted PCBs, can be mobilized into Pseudomonas putida, conferring the degradation phenotype to the recipient. nih.govfrontiersin.org This modular exchange of genetic material allows for the rapid adaptation of microbial populations to new environmental contaminants. The result is a mosaic-like genetic architecture for these pathways, where genes from different evolutionary origins are brought together to create a functional catabolic sequence. nih.gov An example is the bph-sal gene cluster in strain KF707, which is thought to have evolved through the exchange of modules between a nah (naphthalene degradation) gene and a bph (biphenyl degradation) gene. nih.gov

Gene Duplication, Diversification, and Substrate Range Expansion

The presence of multiple homologous genes (isozymes) for a single enzymatic step is a common adaptive strategy in bacteria degrading aromatic compounds. nih.govnih.gov This genetic redundancy is not merely repetitive; it provides a basis for evolutionary innovation. Different isozymes often exhibit varied substrate specificities or affinities, allowing the host organism to metabolize a broader range of compounds. nih.gov

Rhodococcus jostii RHA1, a potent PCB degrader, exemplifies this principle. Its genome contains multiple isozymes for each step of the biphenyl degradation pathway, distributed across several gene clusters. nih.govjst.go.jp This diversity is crucial for breaking down the complex mixture of congeners found in commercial PCB preparations. The evolution of these multiple isozymes likely occurred through gene duplication events followed by divergent evolution, where mutations in the copied genes led to altered enzyme functions. This process enables bacteria to fine-tune their metabolic machinery to the specific aromatic compounds present in their niche. nih.gov For example, directed evolution experiments have successfully modified biphenyl dioxygenase to enhance its degradation capabilities for specific PCB congeners. jst.go.jp

The table below outlines the core enzymes in the biphenyl catabolic pathway that produces this compound and related intermediates.

| Gene | Enzyme | Function in Pathway |

| bphA | Biphenyl dioxygenase (BPDO) | Catalyzes the initial dihydroxylation of the biphenyl ring. frontiersin.org |

| bphB | cis-Biphenyl-2,3-dihydrodiol-2,3-dehydrogenase | Oxidizes the dihydrodiol product of the first step. frontiersin.org |

| bphC | Biphenyl-2,3-diol 1,2-dioxygenase | Catalyzes the meta-cleavage of the aromatic ring to form 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA). frontiersin.org |

| bphD | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase | Hydrolyzes HOPDA to produce benzoate and 2-hydroxypenta-2,4-dienoate. frontiersin.org |

Note: The pathway described is for biphenyl. The degradation of substituted biphenyls (PCBs) follows a similar route, producing chlorinated benzoates. The intermediate this compound is formed in related catechol meta-cleavage pathways.

Evolution of Regulatory Systems

The evolution of catabolic pathways is intrinsically linked to the evolution of their regulatory systems. For a bacterium to survive in a xenobiotic-rich environment, it must be able to control the expression of degradation genes efficiently, activating them only when the target substrate is present to conserve energy. frontiersin.orgnih.gov The regulatory systems for aromatic compound degradation genes provide crucial evidence for their evolution. nih.gov

In many Gram-negative bacteria, the bph and dmp operons are controlled by regulatory proteins from the GntR family. nih.govmdpi.com These regulators often bind to the substrate itself or a metabolic intermediate, acting as a molecular switch for transcription. nih.gov In Pseudomonas pickettii PKO1, the genes for the meta-cleavage pathway are organized in the tbuEFGKIHJ operon, which is controlled by the TbuS regulator. sci-hub.se TbuS appears to function as both a repressor in the absence of an inducer (like phenol or m-cresol) and an activator in its presence, demonstrating a sophisticated level of transcriptional control. sci-hub.se The evolution of these regulatory networks allows bacteria to integrate novel catabolic functions into their existing metabolic framework, ensuring a coordinated response to environmental cues.

The table below provides examples of bacterial strains and the organization of their degradation pathways, highlighting their evolutionary adaptations.

| Bacterial Strain | Key Genetic Feature(s) | Evolutionary Significance |

| Rhodococcus jostii RHA1 | Multiple, dispersed bph gene clusters encoding isozymes. nih.govjst.go.jp | Adaptation to degrade a wide variety of PCB congeners through gene duplication and diversification. nih.gov |

| Pseudomonas putida ND6 | Possesses both ortho- and meta-cleavage pathway genes for catechol. nih.gov | Provides metabolic flexibility and a selective advantage in environments with diverse aromatic compounds. nih.gov |

| Burkholderia xenovorans LB400 | Highly efficient bph pathway for PCB degradation. inrs.ca | Demonstrates divergent evolution compared to other strains, possibly for functions unrelated to biphenyl alone. inrs.ca |

| Cupriavidus sp. SK-4 | PCB degradation genes located on the mobilizable plasmid pSK4. nih.govfrontiersin.org | Illustrates the role of HGT in the rapid dissemination of catabolic capabilities among different bacterial species. nih.govfrontiersin.org |

Ultimately, the genomic and regulatory landscapes of pathways involving this compound are not static. They are dynamic systems continuously shaped by the selective pressures of environmental pollution. The interplay of horizontal gene transfer, gene duplication, and regulatory evolution has allowed microorganisms to rapidly develop the capacity to degrade novel chemical structures, a testament to the remarkable adaptability of bacterial genomes. frontiersin.orgnih.gov

Biotechnological and Environmental Remediation Applications

Application in Bioremediation of Aromatic Pollutants

Microbial breakdown of aromatic compounds, such as those found in petroleum products and industrial waste, is a cornerstone of environmental bioremediation. At the heart of many of these degradation pathways lies the compound 2-Hydroxy-cis-hex-2,4-dienoate. It is a key metabolite in the meta-cleavage pathway of catechol, a common intermediate formed during the degradation of various aromatic hydrocarbons, including the notorious BTEX compounds (benzene, toluene (B28343), ethylbenzene, and xylenes).

The formation of this compound is catalyzed by the enzyme catechol 2,3-dioxygenase, which cleaves the aromatic ring of catechol. This ring-opening step is crucial as it transforms the stable and often toxic aromatic structure into a linear, more easily metabolized compound. From this compound, a series of enzymatic reactions further break down the molecule, ultimately leading to compounds that can enter central metabolic pathways, such as the Krebs cycle, providing the microorganisms with carbon and energy.

Strategies for Enhanced Degradation of BTEX Compounds and Other Hydrocarbons

Enhancing the natural microbial degradation of BTEX compounds and other hydrocarbons is a primary goal of bioremediation research. Several strategies focus on optimizing the metabolic pathways that involve this compound.

Another strategy involves redirecting the metabolic flux towards the meta-cleavage pathway. Some bacteria, like Pseudomonas putida, possess both the ortho- and meta-cleavage pathways for catechol degradation. nih.gov Research has shown that by inactivating the competing ortho-pathway, the carbon flow can be channeled exclusively through the meta-pathway, leading to a higher turnover of compounds via this compound. nih.govresearchgate.net This metabolic engineering approach not only enhances the degradation of the target pollutant but can also be used to produce valuable bioproducts from aromatic feedstocks. nih.gov

Furthermore, optimizing the conditions for microbial growth and enzymatic activity is crucial. This can include adjusting environmental parameters such as pH, temperature, and nutrient availability. The addition of surfactants can also enhance the bioavailability of hydrophobic pollutants like BTEX, making them more accessible to microbial degradation.

| Strategy | Description | Target Pollutants |

| Enzyme Enhancement | Increasing the expression and activity of key enzymes like catechol 2,3-dioxygenase. | BTEX, Phenols, Naphthalene |

| Metabolic Channeling | Redirecting metabolic flux towards the meta-cleavage pathway by inactivating competing pathways. | Benzene, Toluene, Lignin-derivatives |

| Environmental Optimization | Adjusting physical and chemical conditions (pH, temperature, nutrients) to favor microbial activity. | General Hydrocarbons |

| Bioavailability Enhancement | Using surfactants to increase the solubility and accessibility of hydrophobic pollutants. | Polycyclic Aromatic Hydrocarbons (PAHs), BTEX |

Engineering Microbial Strains and Consortia for Improved Bioremediation Capabilities

The targeted genetic modification of individual microbial strains and the construction of synergistic microbial consortia are powerful tools for enhancing bioremediation. researchgate.net

Engineered Strains:

A primary strategy involves the introduction of genes encoding key degradation enzymes into robust and environmentally adaptable microorganisms. For example, the catechol 2,3-dioxygenase gene has been successfully cloned from aromatic-degrading bacteria and introduced into other strains to expand their degradation capabilities. This allows for the creation of "specialist" degraders that are highly efficient at breaking down specific pollutants via the this compound pathway.

Metabolic engineering of strains like Pseudomonas putida has demonstrated the potential to significantly improve the processing of aromatic compounds. nih.govnrel.gov By deleting genes for competing metabolic pathways and overexpressing those in the desired degradation route, the efficiency of converting toxic aromatics into less harmful substances can be dramatically increased. nih.govnrel.gov

Microbial Consortia:

In many contaminated environments, a single microbial species may not be capable of completely degrading a complex mixture of pollutants. nih.govscispace.com The construction of microbial consortia, where different species perform complementary metabolic tasks, offers a more robust and effective solution. frontiersin.orgnih.gov

For the degradation of BTEX, a consortium might consist of one strain that excels at the initial oxidation of the hydrocarbons to form catechol derivatives, and another strain that is highly efficient at the subsequent ring cleavage and metabolism via the this compound pathway. nih.gov This division of labor can prevent the accumulation of toxic intermediates and lead to a more complete and rapid mineralization of the pollutants. nih.gov The formulation of these consortia can be optimized by selecting strains with complementary metabolic capabilities and ensuring the appropriate inoculum density and species proportion. nih.gov

| Organism/Consortium | Engineering Strategy | Target Compound(s) | Key Findings |

| Pseudomonas putida H | Deletion of catA2 gene to block the ortho-cleavage pathway. | Benzoate (B1203000), Lignin-based aromatics | Activated the meta-cleavage route, balancing carbon flux and improving biopolymer production. nih.govresearchgate.net |

| Acinetobacter sp. BS3 | Integration of the catechol 2,3-dioxygenase (C23O) gene from P. putida BNF1. | Aromatic hydrocarbons, n-alkanes | The recombinant strain gained the ability to degrade a broader range of aromatic hydrocarbons. |

| Pseudomonas putida F1 & Pseudomonas stutzeri OX1 | Formulation of a two-species consortium. | BTEX mixture | The co-culture demonstrated enhanced and more complete degradation of the BTEX mixture compared to individual strains. nih.gov |

| Multi-species Consortium (Alcaligenes sp., Enterobacter aerogenes, Raoultella sp., Bacillus megaterium) | Formulation based on individual degradation efficiencies. | BTEX and Phenol (B47542) mixture | The formulated consortium showed effective degradation of the complex mixture of aromatic pollutants. scispace.com |

Advanced Research Methodologies and Future Research Directions

Advanced Spectroscopic and Analytical Techniques for In Situ Pathway Monitoring and Intermediate Detection

The transient nature and typically low concentration of metabolic intermediates like 2-hydroxy-cis-hex-2,4-dienoate demand highly sensitive and specific analytical methods for their detection and quantification. Advanced hyphenated techniques, which couple separation methods with powerful detectors, are essential.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique in metabolomics. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) provides high-resolution separation and accurate mass measurements, enabling the identification of compounds like this compound from complex biological matrices such as human plasma. portlandpress.com LC-MS is also used to verify the formation of metabolic products in reconstituted biosynthetic pathways expressed in host organisms like yeast. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool, particularly for analyzing volatile and semi-volatile compounds produced during bioremediation processes. It has been used to analyze the degradation products of hydrocarbons in environmental samples, providing insights into the efficiency of bacterial consortia. researchgate.net

Computational Biology and Molecular Modeling in Pathway Prediction and Enzyme Engineering

Computational approaches are indispensable for making sense of large omics datasets and for guiding synthetic biology efforts.

Pathway Prediction and Reconstruction: Bioinformatic tools are used to assemble and annotate genomes from metagenomic data, allowing for the computational prediction of metabolic pathways. open.ac.uk Genome-scale metabolic models, such as those developed for the human gut microbiome, integrate genomic data to predict the complete set of metabolic reactions a microbial community can perform, with this compound being a recognized component in these networks. oup.com Analyzing the genomic context of key enzymes, such as the hydrolase HsaD in Mycobacterium abscessus, helps to elucidate unique pathway configurations and points of convergence for different substrates. researchgate.net

Enzyme Engineering: While specific examples for this compound-metabolizing enzymes are emerging, molecular modeling is a critical tool for enzyme engineering. By creating 3D models of an enzyme's active site, researchers can predict how mutations might alter its substrate specificity, efficiency, or stability. This predictive power is crucial for designing novel biocatalysts for bioremediation or the synthesis of valuable chemicals.

Exploration of Uncharted Biological Roles and Niche-Specific Adaptations

Research is expanding beyond canonical degradation pathways to uncover novel roles for this compound metabolism in specific organisms and environments.

Pathogenesis: The identification of this compound and its related pathways in pathogenic mycobacteria is particularly noteworthy. In Mycobacterium abscessus, cholesterol and 4-androstenedione catabolic pathways converge upstream of where they do in other bacteria, highlighting an unusual metabolic strategy. researchgate.net The detection of the metabolite during M. tuberculosis infection of macrophages suggests that the ability to degrade host-derived compounds like steroids may be important for the pathogen's survival and replication within its host. mpg.de

Environmental Adaptation: The presence of genes for this pathway in diverse environments points to its ecological significance. In marine bacterioplankton (SAR86), it is part of a strategy to utilize complex dissolved organic matter. nih.govoup.com In the soil rhizosphere, it is linked to the turnover of plant-derived and pollutant aromatic compounds, playing a role in carbon cycling. frontiersin.orgnih.gov

Current Challenges and Emerging Avenues in Research on this compound Metabolism

Despite significant progress, several challenges and exciting future research directions remain.

Current Challenges:

Linking Omics to Function: A major hurdle is translating static omics data (e.g., gene presence, transcript levels) into a dynamic understanding of metabolic flux. nih.gov The presence of a gene does not guarantee its activity.

Characterizing "Microbial Dark Matter": Many of the organisms possessing these pathways are known only from their DNA sequences and have not been cultivated in the lab, making experimental validation difficult. open.ac.uk

Analytical Sensitivity: Detecting transient, low-abundance intermediates in complex mixtures requires continuous improvement in analytical technologies.

Regulatory Complexity: Understanding how these degradation pathways are regulated in response to multiple environmental signals and substrate availability is still in its early stages.

Emerging Avenues:

Integrated Multi-Omics: Combining metagenomics, metatranscriptomics, proteomics, and metabolomics on the same sample provides a more holistic view of microbial community function and will be key to building predictive models. nih.gov

Stable Isotope Probing (SIP): Techniques like RNA-SIP, which uses isotopically labeled substrates (e.g., 13C-toluene), can definitively link metabolic function to specific microorganisms within a complex community by tracking the label into their RNA. tum.de

Single-Cell Genomics: Analyzing the genome of a single microbial cell can deconvolve complex metagenomes, allowing researchers to assign metabolic pathways to individual, uncultivated species.

Synthetic Biology and Biocatalysis: With a deeper understanding of the enzymes and pathways, there is great potential to engineer microbes for enhanced bioremediation of pollutants or for the biocatalytic production of valuable chemicals from aromatic feedstocks.

Q & A

Q. How can the structural conformation of 2-Hydroxy-cis-hex-2,4-dienoate be experimentally validated?

Methodological Answer: The compound’s cis configuration at the 2,4-diene positions and hydroxyl group orientation can be confirmed using spectroscopic techniques:

- NMR : Analyze coupling constants (e.g., ) for double-bond geometry and nuclear Overhauser effect (NOE) for spatial proximity of protons .

- IR Spectroscopy : Identify characteristic O–H stretching (~3200 cm) and conjugated carbonyl absorption bands (~1700 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight (128.1259 g/mol) and fragmentation patterns .

Computational tools like DFT calculations can supplement experimental data to optimize geometry and predict spectral features .

Q. What synthetic routes are available for generating this compound in microbial systems?

Methodological Answer: The compound is a metabolic intermediate in microbial degradation pathways:

- Toluene/Xylene Degradation : Engineered Pseudomonas strains expressing dioxygenases (e.g., tod or xyl operons) can produce it via oxidation of aromatic substrates .

- Enzymatic Hydration : Use recombinant 2-hydroxy-6-oxohexa-2,4-dienoate hydrolase (EC 3.7.1.12) to catalyze hydrolysis of precursor diketones .

- Fermentation Optimization : Monitor pH, oxygen levels, and substrate induction (e.g., biphenyl analogs) to enhance yield .

Advanced Research Questions

Q. How does this compound participate in divergent biodegradation pathways (e.g., steroids vs. chlorobiphenyls)?

Methodological Answer: The compound’s role varies based on enzymatic context:

- Steroid Degradation : In Magnimaribacterales, it arises from androstenedione-like compounds and enters the catechol meta-cleavage pathway via 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39) .

- Chlorobiphenyl Degradation : In Pseudomonas, it forms via 2,3-dihydroxybiphenyl-1,2-dioxygenase cleavage and is hydrolyzed to 4-chlorobenzoate and 2-hydroxypenta-2,4-dienoate .

Experimental Design : Use isotopic -labeling and LC-MS to track pathway divergence in mixed microbial communities .

Q. How can researchers resolve contradictions in reported metabolic roles of this compound?

Methodological Answer: Discrepancies (e.g., toluene vs. steroid degradation) may arise from enzyme promiscuity or organism-specific pathways:

- Enzyme Assays : Purify hydrolases (e.g., EC 3.7.1.12) and test substrate specificity using kinetic parameters (, ) .

- Transcriptomics : Compare gene expression profiles (e.g., mhp operons in E. coli vs. bai genes in Magnimaribacterales) under different substrate conditions .

- Structural Analysis : Perform X-ray crystallography on enzyme-substrate complexes to identify active-site adaptations .

Q. What analytical challenges arise in distinguishing this compound from its structural isomers?

Methodological Answer: Isomeric differentiation (e.g., cis vs. trans dienes) requires advanced techniques:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers .

- Vibrational Circular Dichroism (VCD) : Resolve stereochemical ambiguities by correlating experimental and computed VCD spectra .

- Synchrotron Radiation : Apply high-resolution X-ray diffraction for unambiguous crystal structure determination .

Q. How can researchers elucidate the compound’s interaction with hydrolases in meta-cleavage pathways?

Methodological Answer: Study enzyme mechanisms using:

- Site-Directed Mutagenesis : Target conserved residues (e.g., Ser/His/Asp catalytic triads) in hydrolases (EC 3.7.1.12) to assess activity loss .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity () and thermodynamic parameters (, ) .

- Molecular Dynamics (MD) Simulations : Model substrate-enzyme interactions to predict regioselectivity and transition states .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: While toxicity data are limited, adopt precautionary measures:

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Neutralize acidic solutions (pH 6–8) before disposal in approved organic waste containers .

- Emergency Response : For spills, adsorb with inert materials (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Q. How can downstream metabolites of this compound be tracked in microbial metabolism studies?

Methodological Answer:

- Stable Isotope Probing (SIP) : Feed -labeled substrate and analyze metabolite incorporation via GC-MS or NMR .

- Metabolomics : Use high-resolution LC-MS/MS with databases (e.g., KEGG, MetaCyc) to annotate pathway intermediates .

- Gene Knockouts : Compare metabolite profiles in wild-type vs. hydrolase-deficient mutants to identify pathway bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.